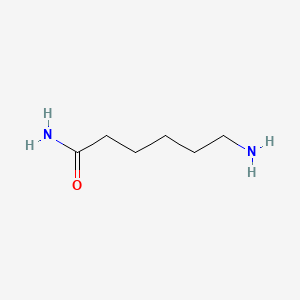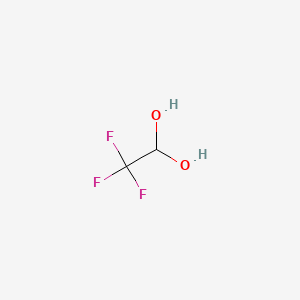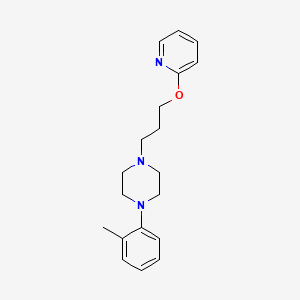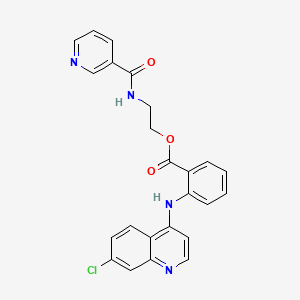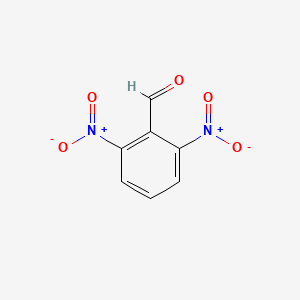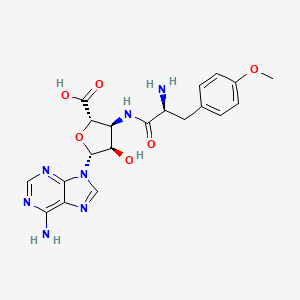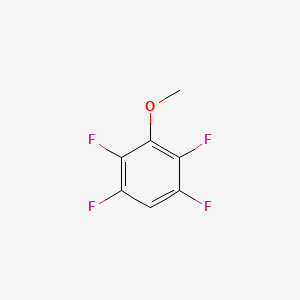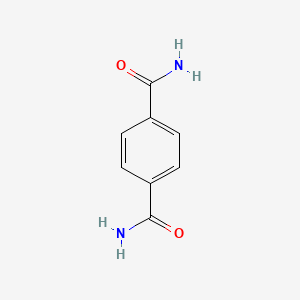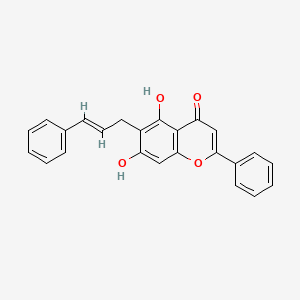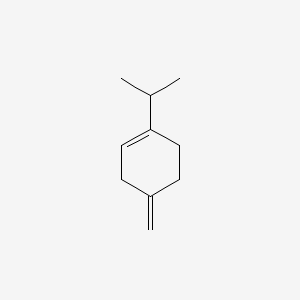
beta-Terpinene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Terpinene, also known as b-terpinene or 1, 4-p-menthadiene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Beta-Terpinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Beta-Terpinene has been primarily detected in saliva. Within the cell, Beta-terpinene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, Beta-terpinene can be found in a number of food items such as pot marjoram, sweet basil, fruits, and fats and oils. This makes Beta-terpinene a potential biomarker for the consumption of these food products.
Beta-terpinene is one of three isomeric monoterpenes differing in the positions of their two double bonds (alpha- and gamma-terpinene being the others). In beta-terpinene the double bonds are at the 1(7)- and 3-positions of the p-menthane skeleton. beta-Terpinene has no known natural source.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antimicrobial Properties
Beta-Terpinene, as part of the terpineol group, exhibits notable antifungal activities. A study by Parveen et al. (2004) demonstrated that alpha-terpinene, a close relative of beta-terpinene, possesses strong antifungal activities and affects genes involved in ergosterol biosynthesis and sterol uptake. Another study by Yang et al. (2015) indicated enhanced antibacterial activity of terpinen-4-ol against various bacteria, suggesting potential antimicrobial applications for beta-Terpinene as well.
Anti-inflammatory Properties
Beta-Terpinene has been identified for its anti-inflammatory properties. Ramalho et al. (2015) and Ramalho et al. (2016) both highlight the effectiveness of gamma-terpinene, similar in structure to beta-Terpinene, in reducing inflammatory parameters such as edema and pro-inflammatory cytokine production.
Skin Absorption and Cosmetic Applications
The skin absorption characteristics of beta-Terpinene make it a potential candidate for cosmetic applications. Cal et al. (2006) studied the skin penetration of terpenes, including terpinen-4-ol, from essential oils and topical vehicles, indicating its potential use in dermatological formulations.
Antioxidant Properties
Beta-Terpinene shows promising antioxidant properties. Li & Liu (2009) investigated the antioxidant effects of alpha- and gamma-terpinene, demonstrating their capability in protecting against oxidative stress.
Potential in Cancer Treatment
Research suggests potential therapeutic applications of beta-Terpinene in cancer treatment. Shapira et al. (2016) found that terpinen-4-ol, closely related to beta-Terpinene, significantly enhances the effect of several chemotherapeutic agents, suggesting its potential in cancer therapy.
Eigenschaften
CAS-Nummer |
99-84-3 |
|---|---|
Produktname |
beta-Terpinene |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
4-methylidene-1-propan-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h6,8H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
SCWPFSIZUZUCCE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CCC(=C)CC1 |
Kanonische SMILES |
CC(C)C1=CCC(=C)CC1 |
Siedepunkt |
173.5 °C |
Andere CAS-Nummern |
99-84-3 |
Synonyme |
1,4-p-menthadiene alpha-terpinene beta-terpinene gamma-terpinene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





